molecular formula C7H14O3 B3000176 Methyl 2-hydroxy-2,3-dimethylbutanoate CAS No. 856293-67-9

Methyl 2-hydroxy-2,3-dimethylbutanoate

Cat. No.: B3000176
CAS No.: 856293-67-9
M. Wt: 146.186
InChI Key: QZRYMAJZZUPFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-2,3-dimethylbutanoate is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid and features a hydroxyl group and two methyl groups attached to the butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, producing this compound and water as by-products.

Another method involves the use of acetyl chloride and 2,3-dimethylbutanoic acid under an inert atmosphere. The reaction is typically carried out at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The esterification process is scaled up, and the reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2,3-dimethylbutanoate.

    Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxy-2,3-dimethylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Methyl 2-oxo-2,3-dimethylbutanoate.

    Reduction: 2-Hydroxy-2,3-dimethylbutanol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxy-2,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2,3-dimethylbutanoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3,3-dimethylbutanoate: Similar in structure but with a different arrangement of methyl groups.

    Methyl 2-hydroxy-2-methylbutanoate: Lacks one of the methyl groups present in methyl 2-hydroxy-2,3-dimethylbutanoate.

    Methyl 3-hydroxy-2-methylbutanoate: The hydroxyl group is positioned differently on the butanoate backbone.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

methyl 2-hydroxy-2,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)7(3,9)6(8)10-4/h5,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRYMAJZZUPFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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